

# GNF179: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: GNF179  
Cat. No.: B15560569

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical and biological properties of **GNF179**, a promising antimalarial compound. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on structured data, detailed experimental methodologies, and visual representations of its mechanism of action.

## Chemical Structure and Properties

**GNF179** is an optimized 8,8-dimethyl imidazolopiperazine analog with the following chemical identity:

- IUPAC Name: 2-amino-1-{3-[(4-chlorophenyl)amino]-2-(4-fluorophenyl)-8,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}ethan-1-one[1]
- SMILES String:  
CC1(C)C2=NC(=C(NC3C=CC(Cl)=CC=3)N2CCN1C(=O)CN)C1C=CC(F)=CC=1[1]
- InChI Key: KFSKTWYDIHJITF-UHFFFAOYSA-N[1]

Property	Value	Source
Molecular Formula	C22H23ClFN5O	[1][2]
Molecular Weight	427.90 g/mol	[1][2]
Appearance	Solid Powder	[1]
Purity	≥98%	[1]

## Solubility

**GNF179** exhibits varying solubility depending on the solvent system used. The following table summarizes key solubility data:

Solvent	Concentration	Notes	Source
DMSO	120-125 mg/mL (280.44-292.12 mM)	Sonication is recommended.	[1][2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	4 mg/mL (9.35 mM)	Sonication is recommended.	[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (4.86 mM)	Clear solution.	[3]
10% DMSO + 90% Corn Oil	≥ 2.08 mg/mL (4.86 mM)	Clear solution.	[3]

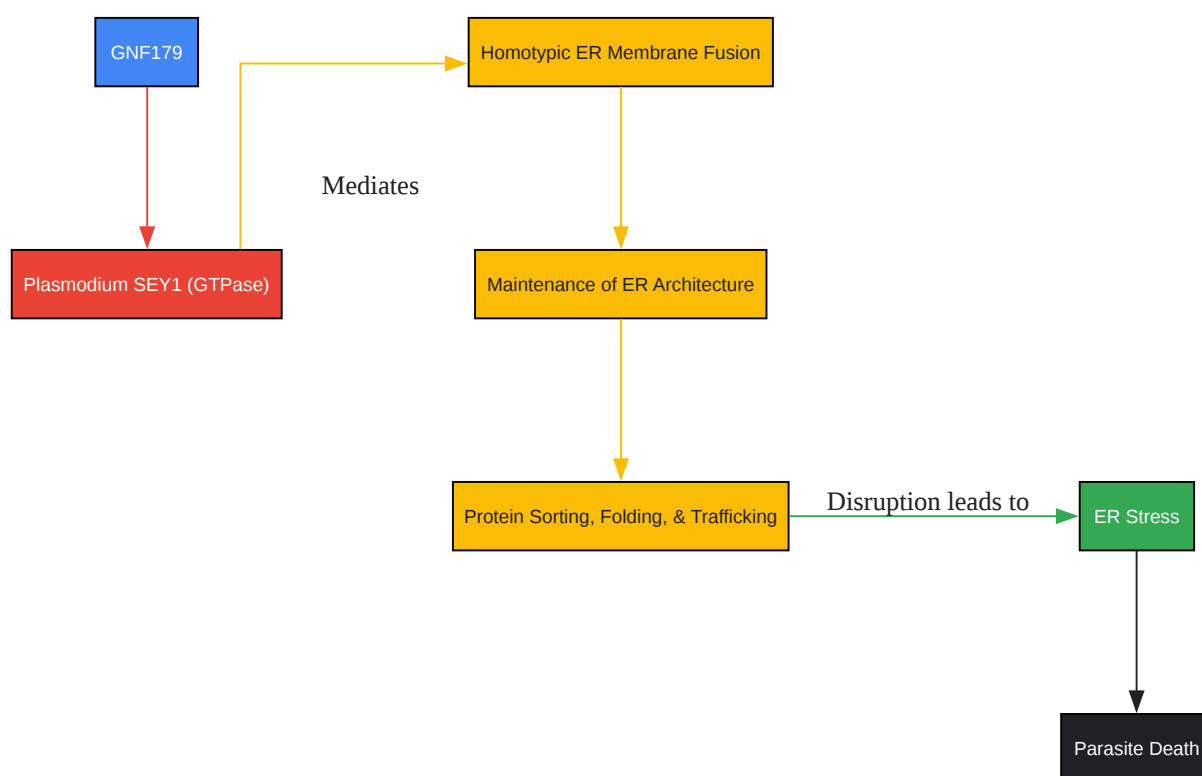
## Biological Activity and Mechanism of Action

**GNF179** is a potent antimalarial agent effective against multiple life stages of Plasmodium parasites, including asexual blood stages, liver stages, and gametocytes, making it a candidate for treatment, prophylaxis, and transmission-blocking strategies.[4] It demonstrates low nanomolar potency against drug-resistant strains of *P. falciparum*. [2][3]

The primary mechanism of action of **GNF179** involves the disruption of the parasite's intracellular secretory pathway.[5][6][7] This leads to endoplasmic reticulum (ER) stress by

impeding protein sorting, folding, and trafficking.[5][6][7]

A key molecular target contributing to the mechanism of action of imidazolopiperazines like **GNF179** is believed to be SEY1, an essential dynamin-like GTPase involved in the homotypic fusion of ER membranes.[8][9][10] **GNF179** has been shown to bind to Plasmodium SEY1, inhibit its GTPase activity, and consequently alter the morphology of the ER and Golgi apparatus in the parasite.[8][9][10]



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Caption: **GNF179** inhibits the GTPase SEY1, disrupting ER function and leading to parasite death.

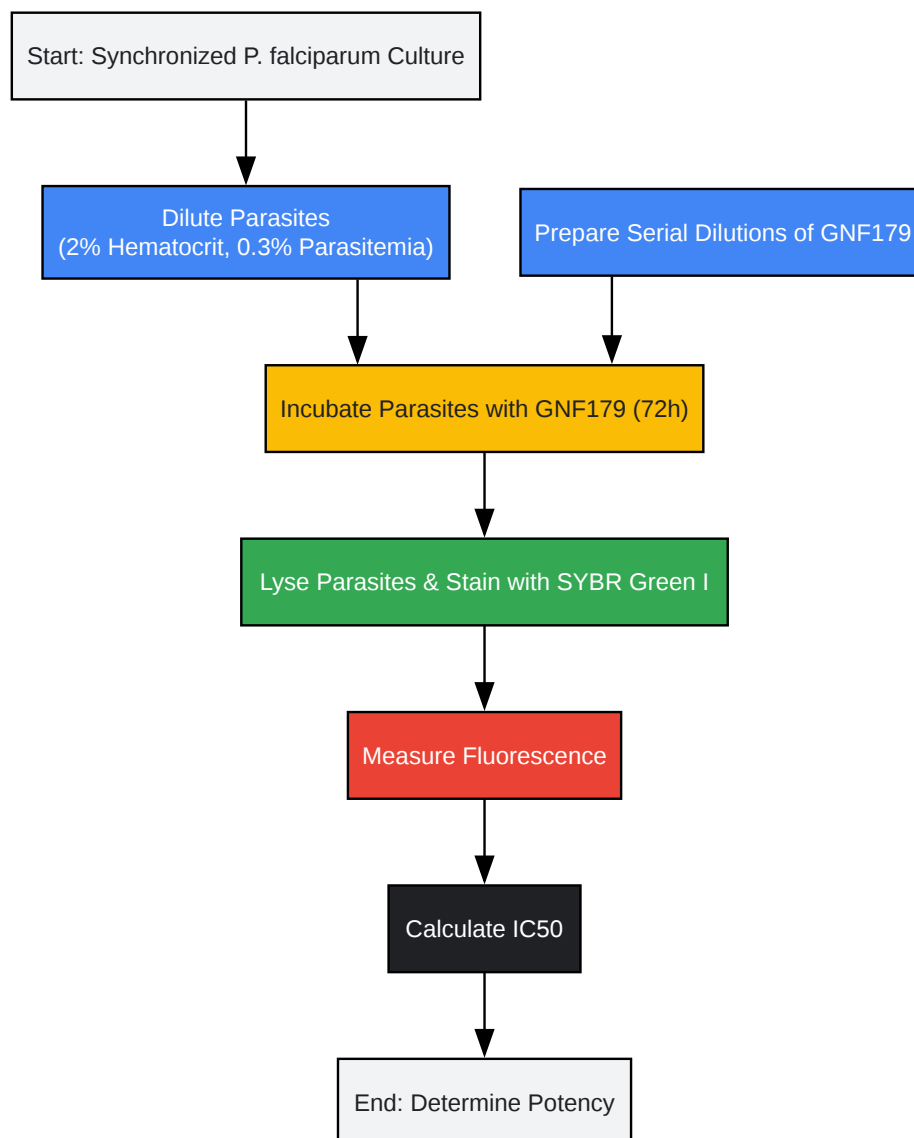
## Experimental Protocols

### In Vitro Parasite Growth Inhibition Assay (SYBR Green I)

This assay is commonly used to determine the 50% inhibitory concentration (IC<sub>50</sub>) of antimalarial compounds against the asexual blood stages of *P. falciparum*.

#### Methodology:

- **Parasite Culture:** Asynchronous *P. falciparum* cultures, primarily at the ring stage, are synchronized using 5% D-sorbitol.[11][12]
- **Assay Preparation:** The synchronized culture is diluted to a hematocrit of 2% and a parasitemia of 0.3-0.5% in complete culture medium.
- **Drug Dilution:** **GNF179** is serially diluted in complete medium and added to a 96-well plate.
- **Incubation:** The parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under standard culture conditions.[13]
- **Lysis and Staining:** A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.
- **Fluorescence Measurement:** The plate is incubated in the dark, and fluorescence is measured using a microplate reader.
- **Data Analysis:** The IC<sub>50</sub> values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow for determining the in vitro potency of **GNF179** using the SYBR Green I assay.

## In Vivo Efficacy in a Rodent Malaria Model

In vivo studies are crucial for evaluating the oral bioavailability and efficacy of antimalarial compounds.

Methodology:

- Animal Model: A common model is the Plasmodium berghei-infected mouse model.

- Infection: Mice are infected with *P. berghei* sporozoites.
- Drug Administration: **GNF179** is formulated for oral administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).[2]
- Treatment: A single oral dose of **GNF179** is administered to the infected mice at a specified concentration (e.g., 15 mg/kg or 100 mg/kg).[1][2]
- Monitoring: Parasitemia levels are monitored daily by microscopic examination of Giemsa-stained blood smears. Mouse survival is also recorded.
- Data Analysis: The reduction in parasitemia and the increase in survival time are used to assess the in vivo efficacy of the compound.

## Pharmacokinetic Properties

Pharmacokinetic studies in mice have provided valuable insights into the drug-like properties of **GNF179**.

Parameter	Value	Species	Source
Clearance (CL)	22 ml/min/kg	Mouse	[1][2]
Volume of Distribution (V <sub>ss</sub> )	11.8 L/kg	Mouse	[1][2]
Mean Residence Time (MRT)	9 hours	Mouse	[1][2]
Terminal Half-life (t <sub>1/2</sub> )	8.9 hours	Mouse	[1][2]

## Resistance Mechanisms

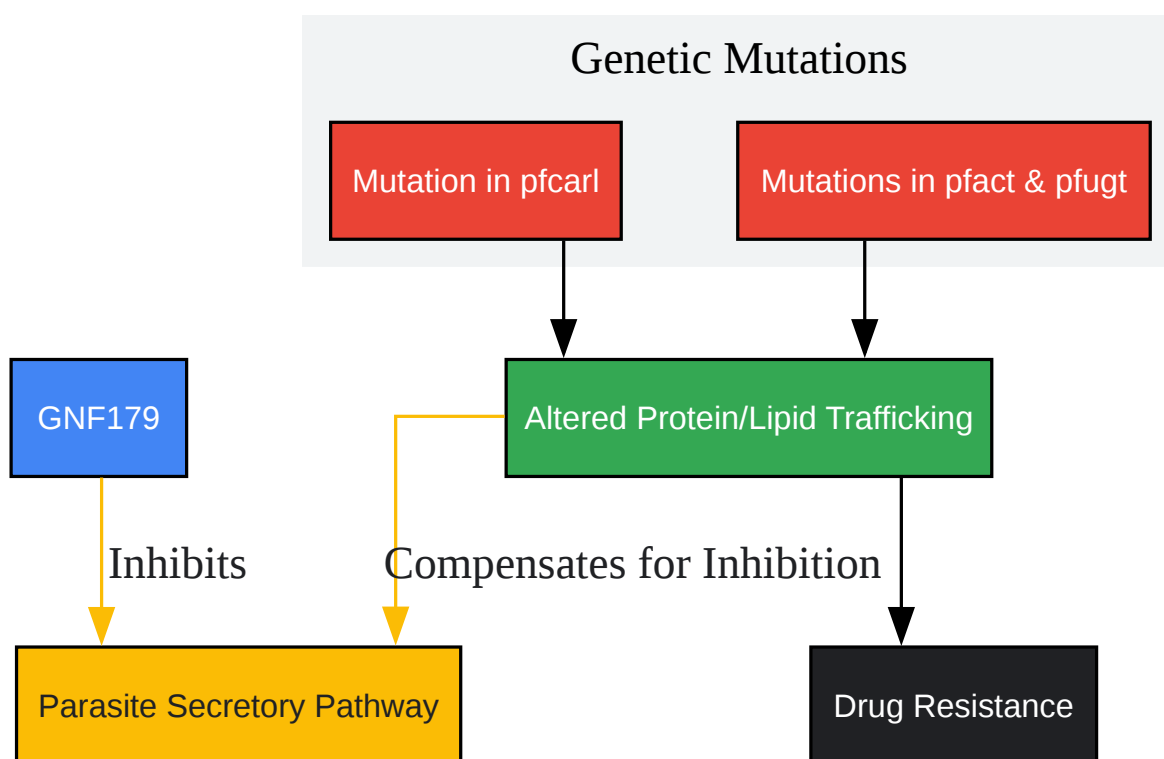
Resistance to imidazolopiperazines, including **GNF179**, has been associated with mutations in several *P. falciparum* genes:

- *pfcarl* (cyclic amine resistance locus): Mutations in this gene, which encodes a protein localized to the cis-Golgi apparatus, are sufficient to confer resistance to **GNF179** in both

asexual and sexual parasite stages.[14]

- pfact (acetyl-CoA transporter) and pfugt (UDP-galactose transporter): Mutations in these transporter genes have also been linked to resistance.[11][15]

These findings suggest that resistance may arise through alterations in fatty acid transport and membrane protein trafficking, potentially compensating for the disruptive effects of **GNF179** on the secretory pathway.[11]



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Caption: Mutations in key genes can lead to resistance against **GNF179** by altering trafficking pathways.

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